molecular formula C10H8O3 B1362782 2-Methyl-1-benzofuran-5-carboxylic acid CAS No. 219763-06-1

2-Methyl-1-benzofuran-5-carboxylic acid

Cat. No.: B1362782
CAS No.: 219763-06-1
M. Wt: 176.17 g/mol
InChI Key: JTNYNAOEJXGMCQ-UHFFFAOYSA-N
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Description

2-Methyl-1-benzofuran-5-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. These compounds are known for their diverse biological activities and are found in various natural products and synthetic derivatives .

Future Directions

Benzofuran compounds, including “2-Methyl-1-benzofuran-5-carboxylic acid”, have attracted attention due to their biological activities and potential applications as drugs . Future research may focus on developing new methods for synthesizing these compounds and exploring their potential uses .

Biochemical Analysis

Biochemical Properties

2-Methyl-1-benzofuran-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily through binding to the active sites of enzymes, leading to inhibition or modulation of their activity . Additionally, this compound can form complexes with proteins, altering their structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of cancer cells by interfering with cell signaling pathways that regulate cell growth and division . Furthermore, this compound can alter gene expression by binding to transcription factors or DNA, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active sites of enzymes, inhibiting their activity and thereby affecting metabolic pathways . Additionally, this compound can interact with transcription factors, leading to changes in gene expression that regulate cellular processes such as proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as inhibiting the growth of cancer cells without causing significant toxicity . At high doses, this compound can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it inhibits enzymes involved in the biosynthesis of certain metabolites, leading to changes in their levels . Additionally, this compound can affect the overall metabolic balance by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, this compound can bind to transport proteins that facilitate its uptake into cells, where it can exert its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound can be localized to the nucleus, where it interacts with transcription factors and DNA to regulate gene expression . Additionally, it can be targeted to mitochondria, where it affects cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-benzofuran-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of o-hydroxybenzyl ketones or o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to the benzofuran core structure.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs large-scale synthetic methods that ensure high yield and purity. Techniques such as free radical cyclization and proton quantum tunneling have been developed to construct complex benzofuran rings with fewer side reactions and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-benzofuran-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties depending on the introduced functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-benzofuran-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group and carboxylic acid functional group provides distinct properties compared to other benzofuran derivatives .

Properties

IUPAC Name

2-methyl-1-benzofuran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-4-8-5-7(10(11)12)2-3-9(8)13-6/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNYNAOEJXGMCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360234
Record name 2-methyl-1-benzofuran-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219763-06-1
Record name 2-methyl-1-benzofuran-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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